N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)
Description
N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a bis-acetamide derivative featuring a hydroxyphenylmethylene core connecting two 4,1-phenylene groups. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the hydroxyl group and rigidity from the aromatic backbone.
Properties
CAS No. |
93918-39-9 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
QYKZXBPGFIZINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .
Comparison with Similar Compounds
Comparison with Structural Analogs
Representative Compounds:
Physicochemical Properties
- Hydroxyphenylmethylene Derivatives : The hydroxyl group enhances solubility in polar solvents and may improve binding to biological targets via hydrogen bonding.
- Medical Chaperone (Cyclohexylmethylene Derivative) : Demonstrated blood-brain barrier (BBB) penetration in PET studies, critical for treating prion diseases .
- Sulfonyl and Oxy Linkers : Acedapsone (sulfonyl) exhibits higher thermal stability due to strong S=O bonds, while oxy-linked derivatives (e.g., N,N′-(Oxydi-4,1-phenylene)diacetamide) show flexibility but lower metabolic resistance .
Anti-Prion Activity
The cyclohexylmethylene derivative (N,N′-([cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide)) acts as a medical chaperone, inhibiting PrP aggregation and extending survival in prion-infected models. Its pyrrolidinyl side chains may enhance binding to α-helical regions of prion proteins .
Antiviral Potential
Antimicrobial and Antiparasitic Effects
Chloro-substituted analogs (e.g., Compound 44) with trifluoromethyl groups show promise in lead optimization studies, likely due to enhanced lipophilicity and membrane penetration .
Stability and Toxicity
- Nitro Derivatives : Compounds like 40 may pose toxicity risks due to nitro group metabolism into reactive intermediates .
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